molecular formula C21H31F2N5O3 B13469539 cIAP1 ligand 4

cIAP1 ligand 4

Cat. No.: B13469539
M. Wt: 439.5 g/mol
InChI Key: QESAPZFIIYNQSO-WXRXAMBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cIAP1 ligand 4 is a ligand for E3 ligase that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is part of the cellular inhibitor of apoptosis protein 1 (cIAP1) family, which plays a crucial role in regulating apoptosis and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 ligand 4 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but typically involves the formation of a core structure followed by functionalization to introduce the desired ligand properties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure efficiency, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

cIAP1 ligand 4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

cIAP1 ligand 4 has several scientific research applications, including:

Mechanism of Action

cIAP1 ligand 4 exerts its effects through its interaction with the E3 ligase activity of cIAP1. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the NF-κB signaling pathway and other apoptosis-related pathways .

Comparison with Similar Compounds

Similar Compounds

    XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family with similar functions.

    cIAP2 (cellular inhibitor of apoptosis protein 2): Paralogous to cIAP1 and shares many functional similarities.

    ML-IAP (Melanoma inhibitor of apoptosis protein): Involved in similar cellular processes

Uniqueness

cIAP1 ligand 4 is unique due to its specific interaction with cIAP1, which allows for targeted degradation of proteins through the ubiquitin-proteasome system. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C21H31F2N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1

InChI Key

QESAPZFIIYNQSO-WXRXAMBDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC

Canonical SMILES

CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.